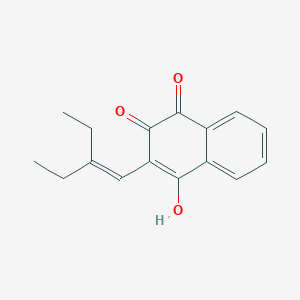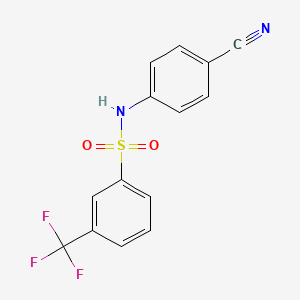
Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfonamide group, a cyanophenyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core This can be achieved through the sulfonation of benzene followed by aminationThe trifluoromethyl group can be introduced using radical trifluoromethylation techniques, which involve the use of trifluoromethyl radicals generated from reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide for nucleophilic substitution and halogenating agents for electrophilic substitution are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism by which Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanophenyl group can interact with specific binding sites on proteins, leading to inhibition or modulation of their activity. These interactions can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-cyanophenyl)benzenesulfonamide: This compound lacks the trifluoromethyl group but shares the cyanophenyl and benzenesulfonamide moieties.
Benzenesulfonamide, N-(4-cyanophenyl)-4-nitro-: This compound has a nitro group instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Benzenesulfonamide, N-(4-cyanophenyl)-3-(trifluoromethyl)- distinguishes it from similar compounds. This group imparts unique properties such as increased lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and drug design.
Propiedades
Número CAS |
107491-52-1 |
|---|---|
Fórmula molecular |
C14H9F3N2O2S |
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
N-(4-cyanophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H9F3N2O2S/c15-14(16,17)11-2-1-3-13(8-11)22(20,21)19-12-6-4-10(9-18)5-7-12/h1-8,19H |
Clave InChI |
HNOSJIVHYZWJSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
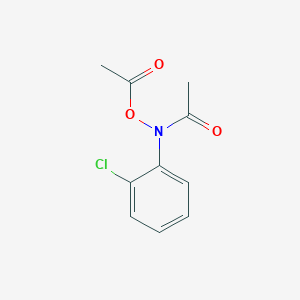
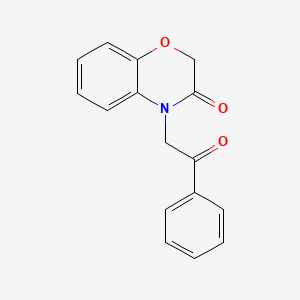
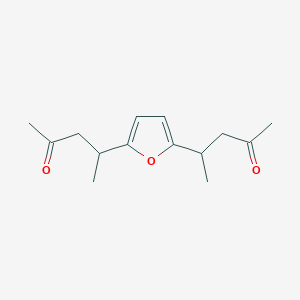
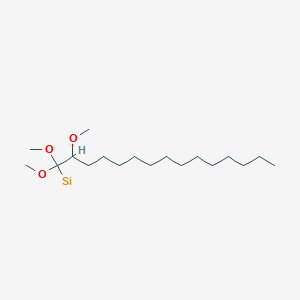
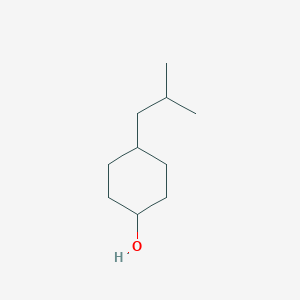
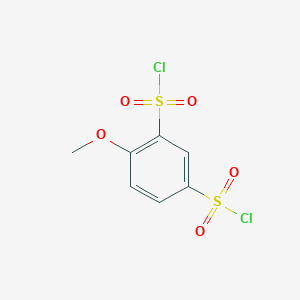
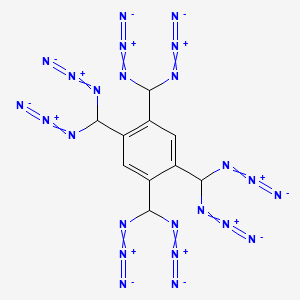
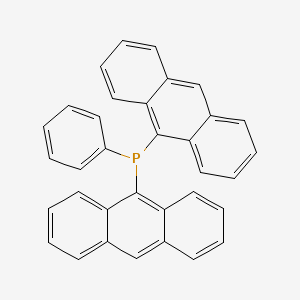
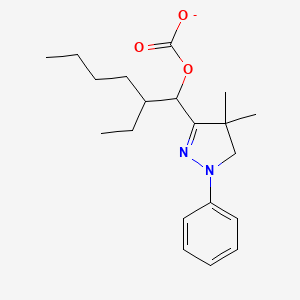
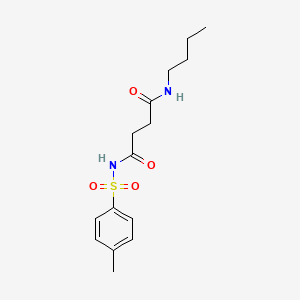
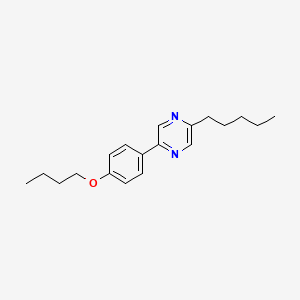
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
